![molecular formula C9H17N5O B076863 Trietazine-2-hydroxy CAS No. 13532-25-7](/img/structure/B76863.png)
Trietazine-2-hydroxy
Overview
Description
Trietazine-2-hydroxy is a metabolite with the molecular formula C9H17N5O and a molecular weight of 211.26 . It is used as a reference standard in the food and beverage sector for analytical testing .
Synthesis Analysis
Triazines and tetrazines, to which Trietazine-2-hydroxy belongs, are significant moieties in biologically important molecules . They are synthesized through various routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis
The molecular structure of Trietazine-2-hydroxy is characterized by the presence of a triazine ring, which is a heterocyclic compound . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
Trietazine-2-hydroxy has a molecular weight of 211.26 . More specific physical and chemical properties such as melting point, boiling point, and density would require additional information or experimental data .Scientific Research Applications
Biological Applications
Triazines and their derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal . This makes them a significant class of compounds in the development of biologically important organic molecules .
Chemical Biology
The bioorthogonal application of triazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . This allows for the exploration of new chemical reactions and interactions that can be used in the development of novel therapeutic agents .
Heterogeneous Catalysis
Triazines have been found to have great practical applications in heterogeneous catalysis . Their high nitrogen content, chemical stability, and heteroatom effect (HAE) make them ideal for this application .
Photocatalysis
Triazines also have potential applications in photocatalysis . Their unique electronic properties can be harnessed to drive photochemical reactions, which can be used in various industrial processes .
Separation and Storage
The unique structure of triazines makes them suitable for applications in separation and storage . They can be used in the development of advanced materials for gas storage, water purification, and other separation processes .
Energy-Related Functions
Triazines have been explored for their potential in energy-related functions . Their high nitrogen content and chemical stability make them suitable for use in the development of energy storage devices .
Flame Retardants
Triazines have been widely studied as environmentally friendly flame retardants . Their good compatibility with polymer matrices and strong molecular designability make them a promising choice for this application .
Adsorbent Based Extraction
Triazine-based materials have been used as extraction phases in adsorption-based extraction . Their structure characteristics, preparation methods, characterizations, and applications in Solid Phase Extraction (SPE), Micro Solid Phase Extraction (MSPE), Solid Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE) have been extensively studied .
Future Directions
Trietazine-2-hydroxy, as a type of triazine, is part of a class of compounds that have provided a new dimension to the design of biologically important organic molecules . The future research in this field is likely to focus on the synthesis of new derivatives with fine-tuned electronic properties, improvement of their effectiveness, and exploration of new applications .
properties
IUPAC Name |
4-(diethylamino)-6-(ethylamino)-1H-1,3,5-triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-4-10-7-11-8(13-9(15)12-7)14(5-2)6-3/h4-6H2,1-3H3,(H2,10,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEPYYLPBFNICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=O)N1)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trietazine-2-hydroxy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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